2-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-9-ONE
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Overview
Description
2-(4-Methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which combines a triazole ring with a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one typically involves the condensation of 4-methoxyphenyl isothiocyanate with appropriate hydrazine derivatives, followed by cyclization reactions. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 3-amino-1,2,4-triazole under reflux conditions in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various alkyl or aryl groups to the triazole or quinazoline rings .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial, antitubercular, and anti-HIV properties
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, including DNA intercalators and protein kinases
Pathways Involved: It can modulate key signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can be compared with other similar compounds in the triazoloquinazoline family:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-c]quinazolines: These compounds have been studied for their anti-HIV and antibacterial activities.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds are known for their potential as PCAF inhibitors with anticancer activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-11-8-6-10(7-9-11)14-18-16-17-13-5-3-2-4-12(13)15(21)20(16)19-14/h6-9H,2-5H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZALXSLLGUMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC4=C(CCCC4)C(=O)N3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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